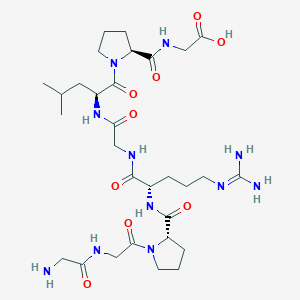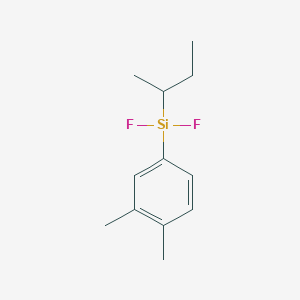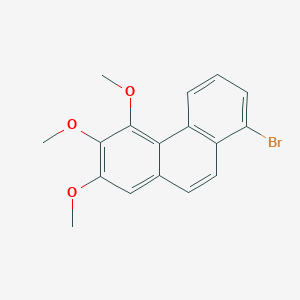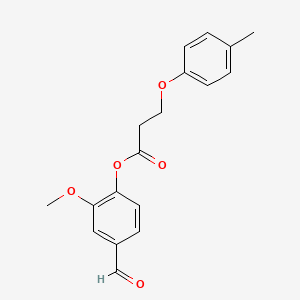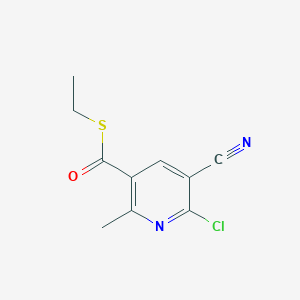
S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate is a chemical compound with a complex structure that includes a pyridine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-5-cyano-2-methylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanethiol in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-5-cyano-2-methylpyridine-3-carboxylic acid: A precursor in the synthesis of S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate.
Ethyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
919354-45-3 |
|---|---|
Formule moléculaire |
C10H9ClN2OS |
Poids moléculaire |
240.71 g/mol |
Nom IUPAC |
S-ethyl 6-chloro-5-cyano-2-methylpyridine-3-carbothioate |
InChI |
InChI=1S/C10H9ClN2OS/c1-3-15-10(14)8-4-7(5-12)9(11)13-6(8)2/h4H,3H2,1-2H3 |
Clé InChI |
DCDQTAHJGVSPHI-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=O)C1=C(N=C(C(=C1)C#N)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


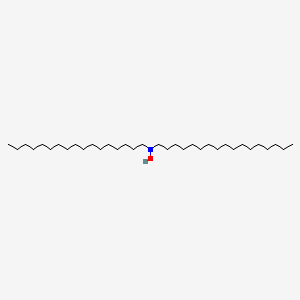
![Diethyl 4'-cyano[1,1'-biphenyl]-2,4-dicarboxylate](/img/structure/B14196449.png)
![L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine](/img/structure/B14196450.png)
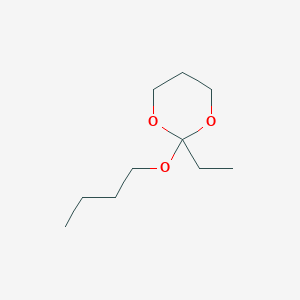
![5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one](/img/structure/B14196466.png)
![Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14196471.png)
![4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B14196477.png)
